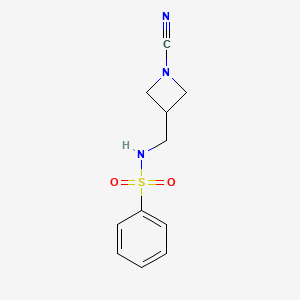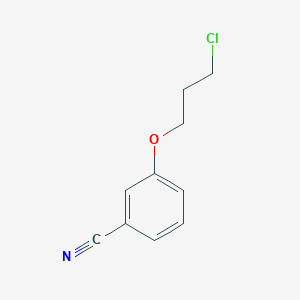
3-(3-Chloropropoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropropoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO. It is characterized by the presence of a benzonitrile group attached to a 3-chloropropyl ether chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Formation of new ethers, amines, or thioethers.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the 3-chloropropyl ether chain.
Benzonitrile: Lacks the chloropropyl group entirely.
3-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of a chloropropyl group.
Uniqueness
3-(3-Chloropropoxy)benzonitrile is unique due to the presence of both a nitrile group and a 3-chloropropyl ether chain.
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
3-(3-chloropropoxy)benzonitrile |
InChI |
InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
Clave InChI |
GIXDBNKGYVVAHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCl)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
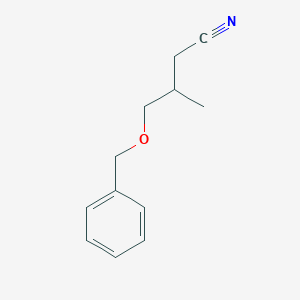
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol](/img/structure/B8592434.png)
![3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole](/img/structure/B8592438.png)
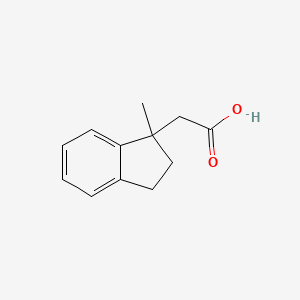
![N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B8592450.png)

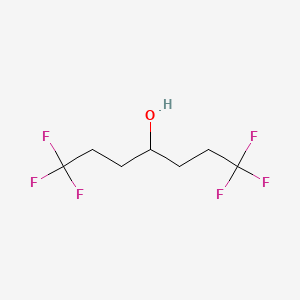
![8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8592471.png)
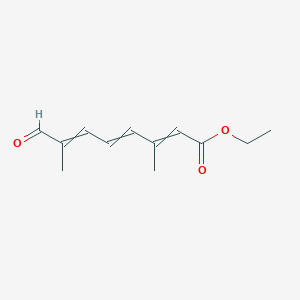
![6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole](/img/structure/B8592484.png)

![2-Phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8592510.png)

